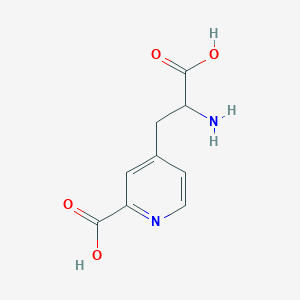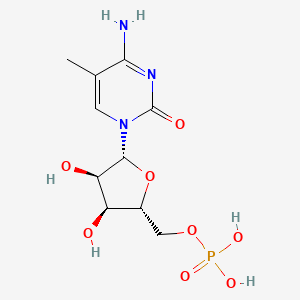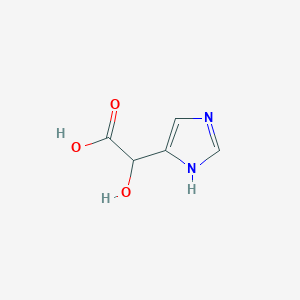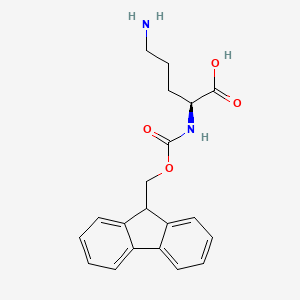
AZD9291-345
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.
Scientific Research Applications
EGFR Mutation Selectivity and Resistance Mechanisms
AZD9291, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is known for its potency against EGFR-mutant non-small cell lung cancer (NSCLC). It is particularly effective against patients with EGFR T790M mutations, a common resistance mutation against first-generation EGFR inhibitors. However, acquired resistance to AZD9291 is a significant issue. Studies have identified mechanisms of acquired resistance to AZD9291, including mutations at the EGFR C797 codon and amplification of bypass pathways like HER2 or MET. Interestingly, in some cases, T790M-positive and wild-type T790M clones coexist, leading to resistance development through different pathways (Planchard et al., 2015). Further, the study of acquired resistance mechanisms in patients treated with AZD9291 revealed diverse mechanisms including the loss of EGFRT790M-mutant clones, alternative pathway activation, histologic transformation, and EGFR ligand–dependent activation (Kim et al., 2015).
Brain Metastases Treatment
AZD9291 has been researched for its potential efficacy against EGFR-mutant non-small cell lung cancer (NSCLC) brain metastases (BM). Preclinical studies and phase I trials indicated significant brain exposure of AZD9291 and its active circulating metabolite, showing promising results in EGFR-mutant tumor models. These studies provide evidence for the potential benefit of AZD9291 in patients with EGFR-mutant NSCLC and BM, warranting further investigation (Kim et al., 2014).
Effect on Sensitizing and Resistance Mutants
AZD9291 is a structurally distinct third-generation EGFR inhibitor that targets both sensitizing and resistant T790M mutants while sparing wild-type EGFR. Preclinical models demonstrated the drug's ability to inhibit signaling pathways and cellular growth in mutant cell lines, leading to significant tumor regression in various EGFR-mutant tumor models. Clinical evidence also supports the promising responses of AZD9291 in phase I trials (Cross et al., 2014).
Synthesis Optimization
Research has also focused on optimizing the synthesis of AZD9291. Self-optimizing flow reactors combined with online analysis and evolutionary feedback algorithms have been used for the final bond-forming step in AZD9291 synthesis. This approach resulted in a four-parameter optimization of a telescoped amide coupling followed by an elimination reaction, significantly enhancing the efficiency and yield of the synthesis process (Holmes et al., 2016).
Radiation Sensitization in Certain Cell Lines
AZD9291 has been explored for its potential to sensitize certain cell lines to radiation. Studies indicate that the presence of AZD9291 significantly increases the cell-killing effects of radiation in specific NSCLC cells with a secondary EGFR mutation (T790M), by delaying DNA damage repair post-irradiation and inducing apoptosis. This suggests a potential therapeutic effect of AZD9291 as a radiation sensitizer in lung cancer cells with acquired EGFR T790M mutation, laying a foundation for further clinical trials (Wu et al., 2018).
properties
Molecular Formula |
C20H19N5O |
|---|---|
Molecular Weight |
345.39776 |
SMILES |
NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC |
Appearance |
white solid powder |
synonyms |
AZD9291345; AZD-9291345; AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B1149837.png)
